2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine
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Overview
Description
2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine is a chemical compound with the molecular formula C10H8F3IN2 and a molecular weight of 340.08 g/mol . This compound is characterized by the presence of an indole ring substituted with an iodine atom at the 2-position and a trifluoroethyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-indole-4-amine with iodine and 2,2,2-trifluoroethyl iodide under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce an indole-4-carboxylic acid .
Scientific Research Applications
2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indole: Similar structure but lacks the amine group at the 4-position.
1-(2,2,2-Trifluoroethyl)-2-iodo-4-aminoindole: Similar structure with different substitution patterns.
Uniqueness
2-Iodo-1-(2,2,2-trifluoroethyl)indol-4-amine is unique due to the combination of the iodine atom and the trifluoroethyl group on the indole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H8F3IN2 |
---|---|
Molecular Weight |
340.08 g/mol |
IUPAC Name |
2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine |
InChI |
InChI=1S/C10H8F3IN2/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14/h1-4H,5,15H2 |
InChI Key |
FLJNKJZRMOTSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N |
Origin of Product |
United States |
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